2-Chloro-4-formylbenzoic acid
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Overview
Description
2-Chloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a formyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
The pharmacokinetics of benzoic acid involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, benzoic acid is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver, where it is conjugated with glycine to form hippuric acid, which is then excreted in the urine .
The efficacy and stability of benzoic acid and its derivatives can be influenced by various environmental factors. For example, they are more effective in acidic environments and less effective in alkaline environments. Additionally, exposure to light and heat can cause degradation of these compounds, reducing their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-formylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-formylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where 2-chlorobenzoic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formylbenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Chloro-4-carboxybenzoic acid
Reduction: 2-Chloro-4-hydroxymethylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-formylbenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-carboxybenzoic acid
- 2-Chloro-4-hydroxymethylbenzoic acid
- 4-Formylbenzoic acid
Uniqueness
2-Chloro-4-formylbenzoic acid is unique due to the presence of both a chlorine atom and a formyl group on the benzoic acid ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXPWBZAOHPYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289063-25-7 |
Source
|
Record name | 2-chloro-4-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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